molecular formula C24H20FN3O2S B2684336 N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide CAS No. 865657-66-5

N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide

Cat. No. B2684336
CAS RN: 865657-66-5
M. Wt: 433.5
InChI Key: GPRLIINNOBCGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H20FN3O2S and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Modeling

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds was synthesized, demonstrating the versatility of such compounds in creating potent molecular structures. Through heterocyclization, these compounds were evaluated for their spectral features and chemical reactivity. The cytotoxic activities of these imidazothiadiazoles were particularly noteworthy against different cancer cell lines, highlighting their potential as powerful anticancer agents. Molecular docking studies further supported their efficacy, indicating strong interactions with specific biological targets (Abu-Melha, 2021).

Anticancer Activity Screening

The anticancer activity of novel N-(3-chloro-4-flurophenyl)-2-((5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides was explored. The synthesis process highlighted the potential of these compounds in exhibiting significant anti-inflammatory activity, further underlining the broad spectrum of biological activities these molecules can offer (Sunder & Maleraju, 2013).

VEGF-A Inhibition for Anticancer Effects

A study on benzophenone-thiazole derivatives revealed their potent VEGF-A inhibitory activity, marking them as promising candidates for anticancer therapy. The structural modifications leading to these compounds showcased the importance of molecular design in achieving desired biological outcomes, with significant implications for developing novel anticancer therapies (Prashanth et al., 2014).

PET Tracers for NPP1 Imaging

In the context of imaging studies, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives were synthesized for potential use as PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This research underscores the potential of these compounds in diagnostic imaging, offering a non-invasive means to study biological processes related to various diseases (Gao, Wang, & Zheng, 2016).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-30-20-13-7-17(8-14-20)23-27-22(16-5-3-2-4-6-16)24(28-23)31-15-21(29)26-19-11-9-18(25)10-12-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRLIINNOBCGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.